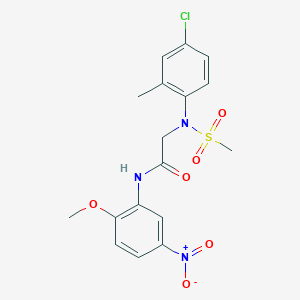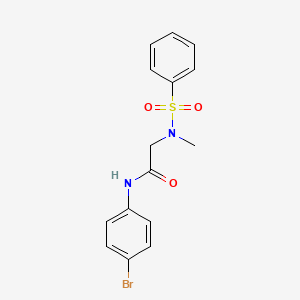![molecular formula C20H17ClO5 B3642286 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3642286.png)
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE
Overview
Description
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring.
Chlorination: The benzodioxole intermediate is then chlorinated to introduce the chlorine atom at the desired position.
Coupling with Chromenone: The chlorinated benzodioxole is then coupled with a chromenone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one is studied for its potential biological activities, including anticancer and antimicrobial properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another compound with a benzodioxole ring but different substituents.
Uniqueness
What sets 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methyl-2H-chromen-2-one apart is its combination of a benzodioxole ring with a chromenone moiety, along with specific substituents that confer unique chemical and biological properties.
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethyl-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-14-11(2)15-5-4-13(7-17(15)26-20(14)22)23-9-12-6-18-19(8-16(12)21)25-10-24-18/h4-8H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCWGLXYCXZDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3642217.png)
![(4-{[4-(acetyloxy)-3-methoxybenzoyl]amino}phenoxy)acetic acid](/img/structure/B3642223.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide](/img/structure/B3642229.png)

![N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3642246.png)
![N-[4-(acetylamino)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3642250.png)
![2-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B3642257.png)

![2-[(4-fluorophenyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3642294.png)
![5-bromo-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B3642301.png)

![(5Z)-1-(3-chloro-2-methylphenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3642317.png)
![{5-bromo-2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3642330.png)
![N-{2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B3642335.png)
